4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one 4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 775312-10-2
VCID: VC21377562
InChI: InChI=1S/C23H26N2O3/c1-16-4-9-21-18(14-22(26)28-23(21)17(16)2)15-24-10-12-25(13-11-24)19-5-7-20(27-3)8-6-19/h4-9,14H,10-13,15H2,1-3H3
SMILES: CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)OC)C
Molecular Formula: C23H26N2O3
Molecular Weight: 378.5g/mol

4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one

CAS No.: 775312-10-2

Cat. No.: VC21377562

Molecular Formula: C23H26N2O3

Molecular Weight: 378.5g/mol

* For research use only. Not for human or veterinary use.

4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one - 775312-10-2

Specification

CAS No. 775312-10-2
Molecular Formula C23H26N2O3
Molecular Weight 378.5g/mol
IUPAC Name 4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one
Standard InChI InChI=1S/C23H26N2O3/c1-16-4-9-21-18(14-22(26)28-23(21)17(16)2)15-24-10-12-25(13-11-24)19-5-7-20(27-3)8-6-19/h4-9,14H,10-13,15H2,1-3H3
Standard InChI Key BSXHXAPFWQXXOP-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)OC)C
Canonical SMILES CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)OC)C

Introduction

Chemical Structure and Properties

Structural Features

4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one features a coumarin core structure, which is characterized by a benzene ring fused to a pyrone ring, forming the 2H-chromen-2-one skeleton. The compound contains two methyl groups at positions 7 and 8 of the coumarin structure, which distinguishes it from similar compounds that may contain hydroxyl or methoxy groups at these positions. The coumarin core is linked to a piperazine ring through a methylene bridge at position 4, creating a flexible spacer that allows for conformational adaptability. The piperazine ring, in turn, is connected to a 4-methoxyphenyl group at the distal nitrogen, completing the hybrid structure.

The molecule contains several key functional groups that contribute to its chemical properties and potential biological activities. These include the lactone group (cyclic ester) in the coumarin core, which is associated with various biological activities; the tertiary amine groups of the piperazine ring, which can participate in hydrogen bonding and acid-base interactions; and the methoxy group on the phenyl ring, which contributes to the electronic properties of the aromatic system. The presence of these functional groups creates multiple sites for potential interactions with biological targets, such as proteins, enzymes, and nucleic acids .

Physical and Chemical Properties

The compound 4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one is registered with CAS number 775312-10-2 and has a molecular weight of 378.5 g/mol. Its molecular formula is C23H26N2O3, indicating the presence of 23 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms within its structure. The IUPAC name for this compound is 4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one, which systematically describes its structural components and substituent positions.

Various chemical identifiers are available for this compound to facilitate its recognition in chemical databases and literature. These include the SMILES notation (CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)OC)C) and the InChI string (InChI=1S/C23H26N2O3/c1-16-4-9-21-18(14-22(26)28-23(21)17(16)2)15-24-10-12-25(13-11-24)19-5-7-20(27-3)8-6-19/h4-9,14H,10-13,15H2,1-3H3). These standardized notations enable precise computational representation of the compound's structure for database searching and cheminformatic analyses.

The physical properties of this compound can be inferred from its structural features and comparison with similar compounds. As a coumarin derivative, it is likely to exist as a crystalline solid at room temperature. The compound contains both polar and non-polar regions, which influence its solubility profile. It is expected to have limited water solubility due to its predominantly lipophilic character, but would likely dissolve in organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide. The presence of the piperazine moiety, which can be protonated at physiological pH, may enhance the compound's solubility in acidic aqueous environments.

Synthesis and Chemistry

Synthetic Routes

The synthesis of 4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one likely follows synthetic pathways similar to those used for structurally related coumarin-piperazine hybrids. Based on information from the literature on similar compounds, a plausible synthetic route would involve a multi-step procedure starting from appropriately substituted precursors. The synthesis would typically begin with a 7,8-dimethyl-4-chloromethylcoumarin or 7,8-dimethyl-4-bromomethylcoumarin intermediate, which would then undergo nucleophilic substitution with 1-(4-methoxyphenyl)piperazine .

A detailed synthetic approach, extrapolated from related compounds, might involve the following steps: First, the preparation of 7,8-dimethyl-4-chloromethylcoumarin from 3,4-dimethylphenol through Pechmann condensation with ethyl 4-chloroacetoacetate under acidic conditions. This reaction would form the coumarin core with the required methyl substituents at positions 7 and 8. Next, the nucleophilic substitution reaction between the 4-chloromethylcoumarin derivative and 1-(4-methoxyphenyl)piperazine would generate the target compound. This reaction typically proceeds in the presence of a base such as potassium carbonate or triethylamine in a polar aprotic solvent like acetonitrile or DMF at elevated temperatures .

Alternative synthetic strategies might involve the direct alkylation of 7,8-dimethyl-4-methylcoumarin with an appropriate piperazine derivative or the construction of the coumarin ring after establishing the piperazine linkage. The choice of synthetic route would depend on factors such as the availability of starting materials, reaction yields, and the ease of purification of the final product. Purification methods for this class of compounds typically include column chromatography, recrystallization, or a combination of these techniques to achieve the desired purity for research or analytical purposes .

Chemical Reactivity

The chemical reactivity of 4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one is primarily determined by its functional groups and their electronic properties. The coumarin core contains an α,β-unsaturated lactone, which can potentially participate in Michael addition reactions with nucleophiles. This reactivity is particularly relevant for interactions with biological nucleophiles such as thiol-containing proteins or glutathione, which may contribute to the compound's biological effects or toxicity profile .

Biological Activity and Applications

Structure-Activity Relationships

The biological activities of coumarin-piperazine hybrids are significantly influenced by their structural features and substituent patterns. Understanding the structure-activity relationships (SAR) of these compounds is crucial for rational drug design and optimization. For 4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one, several structural components can be analyzed in terms of their potential contribution to biological activity, based on data from similar compounds .

The coumarin core is essential for many biological activities, particularly those involving DNA binding and interaction with enzymes like DNA gyrase. The presence of methyl groups at positions 7 and 8 likely influences the electronic density of the coumarin ring system, affecting its interaction with biological targets. Compared to hydroxyl or methoxy substituents at these positions, methyl groups increase lipophilicity while reducing hydrogen bonding capacity. This modification might enhance membrane permeability but could alter specific interactions with target proteins that rely on hydrogen bonding. According to research on similar compounds, substitution patterns on the coumarin nucleus significantly impact antibacterial activity, with certain positions being more critical than others .

The piperazine linker plays a crucial role in connecting the coumarin and methoxyphenyl moieties while providing conformational flexibility. This structural element can influence the three-dimensional arrangement of the molecule and its ability to adapt to binding sites. Research on piperazine hybridized coumarin indolylcyanoenones, as described in search result , demonstrated that the piperazine linker was beneficial for antibacterial activity by enabling optimal positioning of the pharmacophoric groups. Additionally, the basic nitrogen atoms of the piperazine ring can interact with acidic residues in target proteins or undergo protonation under physiological conditions, affecting the compound's distribution and accumulation in different cellular compartments .

Analytical Characterization

Spectroscopic Data

Spectroscopic techniques play a crucial role in the identification and structural characterization of organic compounds like 4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one. While specific spectroscopic data for this compound is limited in the provided search results, its structural features allow for the prediction of characteristic spectroscopic signatures based on the functional groups present and data from similar compounds .

Nuclear Magnetic Resonance (NMR) spectroscopy would provide valuable information about the structural arrangement of atoms in this compound. The expected ¹H NMR spectrum would display signals corresponding to the methyl groups at positions 7 and 8 of the coumarin nucleus, likely appearing as singlets in the range of 2.0-2.5 ppm. The methoxy group on the phenyl ring would produce a characteristic singlet around 3.7-3.8 ppm. The methylene bridge connecting the coumarin and piperazine moieties would generate a singlet around 3.5-3.7 ppm. The protons of the piperazine ring would typically appear as complex multiplets in the range of 2.5-3.5 ppm due to the symmetrical nature of the piperazine ring. Aromatic protons from both the coumarin nucleus and the methoxyphenyl group would resonate in the range of 6.5-8.0 ppm, with specific coupling patterns determined by their positions and neighboring protons .

In the ¹³C NMR spectrum, significant signals would include the carbonyl carbon of the lactone (around 160-165 ppm), the methoxy carbon (around 55 ppm), the methyl carbons at positions 7 and 8 (around 15-25 ppm), and various aromatic carbons (115-150 ppm). The methylene carbon connecting the coumarin and piperazine would appear around 50-60 ppm, while the piperazine carbons would typically resonate in the range of 45-55 ppm. These spectral features would collectively confirm the structural arrangement of the molecule .

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the compound's functional groups. Key features would include a strong carbonyl (C=O) stretching band for the lactone around 1700-1750 cm⁻¹, aromatic C=C stretching vibrations around 1450-1650 cm⁻¹, C-O stretching bands around 1000-1300 cm⁻¹ for the methoxy and lactone groups, and C-H stretching vibrations for aromatic and aliphatic hydrogens in the 2800-3100 cm⁻¹ region. The absence of OH or NH stretching bands would further confirm the structure as described .

Identification Methods

The identification and characterization of 4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one can be accomplished through a combination of analytical techniques, each providing complementary information about the compound's structure and properties. Chromatographic methods coupled with mass spectrometry are particularly valuable for identification and purity assessment of organic compounds. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would typically be used to separate the compound from related substances or impurities, followed by detection using ultraviolet (UV) spectroscopy, which would reveal characteristic absorption patterns based on the conjugated systems present in the molecule.

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak for 4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one would appear at m/z 378, corresponding to its molecular weight. Characteristic fragmentation patterns would include cleavage at the methylene bridge connecting the coumarin and piperazine moieties, loss of the methoxy group, and fragmentations of the piperazine ring. These fragmentation patterns serve as a unique "fingerprint" for the compound, enabling its identification even in complex mixtures.

Chemical identification methods, such as thin-layer chromatography (TLC) and specific color reactions, can also be used for preliminary identification and purity assessment. TLC would reveal the compound's retention factor (Rf) under specific conditions, which can be compared with standards or literature values. Various visualization reagents might produce characteristic colors when reacting with the functional groups present in the molecule, providing additional identification criteria. These methods, while less specific than instrumental techniques, are valuable for rapid screening and routine quality control purposes .

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